molecular formula C11H18BNO2S B12961810 2-Ethylthiazole-4-boronic acid pinacol ester

2-Ethylthiazole-4-boronic acid pinacol ester

Cat. No.: B12961810
M. Wt: 239.15 g/mol
InChI Key: SEAHDKZHSSZBPS-UHFFFAOYSA-N
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Description

2-Ethylthiazole-4-boronic acid pinacol ester is a boronic ester derivative that plays a significant role in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is part of the broader class of pinacol boronic esters, which are highly valuable building blocks in organic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethylthiazole-4-boronic acid pinacol ester typically involves the reaction of 2-ethylthiazole with a boronic acid derivative in the presence of a catalyst. One common method is the Suzuki-Miyaura coupling reaction, which uses palladium as a catalyst and a base such as potassium carbonate . The reaction is carried out under mild conditions, often in an aqueous or alcoholic solvent.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

2-Ethylthiazole-4-boronic acid pinacol ester undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various boronic acids, boronates, and substituted thiazole derivatives .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethylthiazole-4-boronic acid pinacol ester is unique due to its thiazole ring, which imparts distinct electronic properties and reactivity compared to other boronic esters. This uniqueness makes it particularly valuable in the synthesis of heterocyclic compounds and in applications requiring specific electronic characteristics .

Properties

Molecular Formula

C11H18BNO2S

Molecular Weight

239.15 g/mol

IUPAC Name

2-ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole

InChI

InChI=1S/C11H18BNO2S/c1-6-9-13-8(7-16-9)12-14-10(2,3)11(4,5)15-12/h7H,6H2,1-5H3

InChI Key

SEAHDKZHSSZBPS-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CSC(=N2)CC

Origin of Product

United States

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